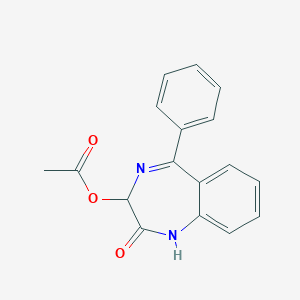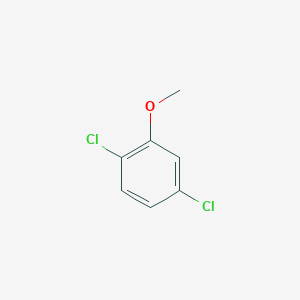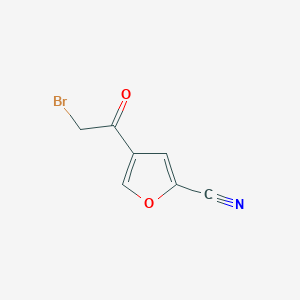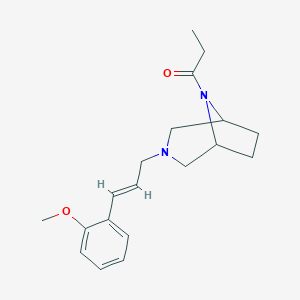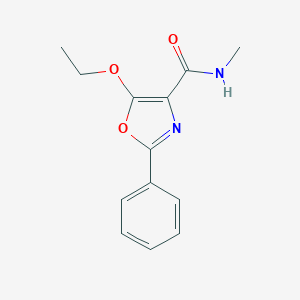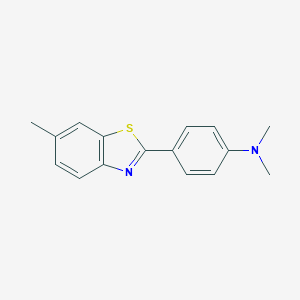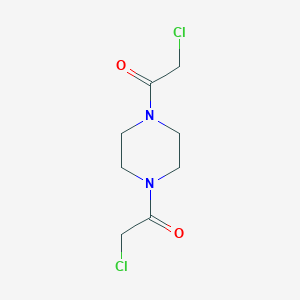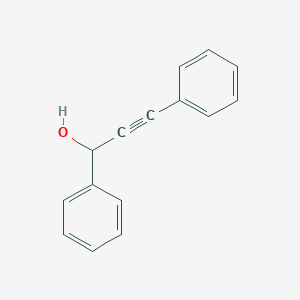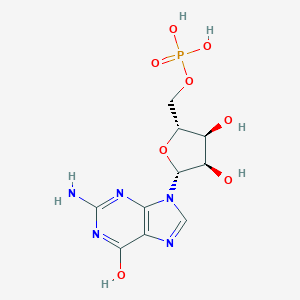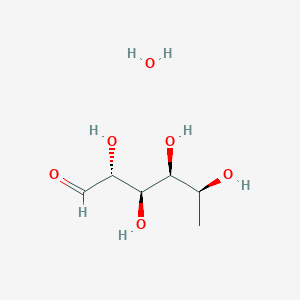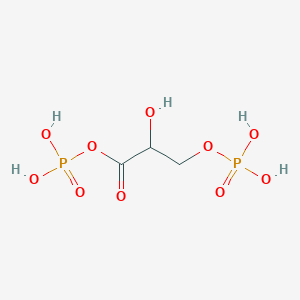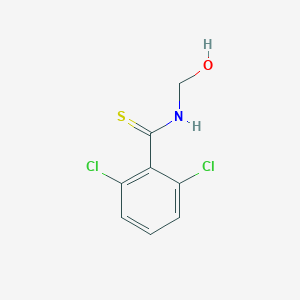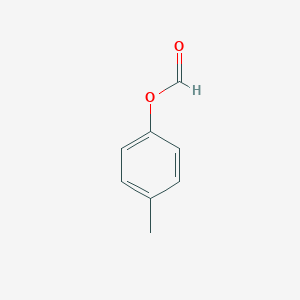
4-Methylphenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl formate, also known as this compound, is an organic compound with the molecular formula C9H10O2. It is an ester formed from formic acid and 4-methylphenol (p-cresol). This compound is known for its pleasant aromatic odor and is used in various applications, including as a fragrance and flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphenyl formate can be synthesized through the esterification of formic acid with 4-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of formic acid, 4-methylphenyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to formic acid and 4-methylphenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Formic acid and 4-methylphenol.
Oxidation: 4-methylbenzoic acid and other oxidation products.
Reduction: 4-methylbenzyl alcohol and other reduced products.
Scientific Research Applications
4-Methylphenyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of formic acid, 4-methylphenyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release formic acid and 4-methylphenol, which can then interact with biological systems. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
4-Methylphenyl formate can be compared with other similar esters, such as:
Formic acid, phenylmethyl ester: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
Formic acid, 2-methylphenyl ester: Similar in structure but with a 2-methylphenyl group instead of a 4-methylphenyl group.
Formic acid, 4-methoxyphenyl ester: Similar in structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
The uniqueness of formic acid, 4-methylphenyl ester lies in its specific aromatic properties and its applications in the fragrance and flavor industry.
Properties
CAS No. |
1864-97-7 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
InChI Key |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
Canonical SMILES |
CC1=CC=C(C=C1)OC=O |
Key on ui other cas no. |
1864-97-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


